molecular formula C4H9ClN2O B1645283 Piperazin-2-one hydrochloride CAS No. 24123-06-6

Piperazin-2-one hydrochloride

Cat. No. B1645283
CAS RN: 24123-06-6
M. Wt: 136.58 g/mol
InChI Key: SFQSZZGLAJRHHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Piperazin-2-one hydrochloride involves various methods, including C–H functionalization . Recent advances have focused on functionalizing the carbon atoms of the piperazine ring, leading to the development of efficient synthetic routes .

Scientific Research Applications

Pharmacological Properties and Effects

  • Prazosin Hydrochloride

    As a synthetic piperazine derivative, Prazosin Hydrochloride demonstrates hypotensive antiadrenergic properties. It reduces peripheral resistance and relaxes vascular smooth muscles, primarily through its role as a selective adrenergic alpha-1 antagonist. This mechanism, although not completely understood, is leveraged in treating heart failure, hypertension, and several other conditions (Armstrong, 2020).

  • Serotonin Receptor Agonist

    Piperazine derivatives like 1-(m-Chlorophenyl)piperazine (CPP) have shown potent inhibitory effects on [3H]-serotonin binding to rat brain membrane receptors in vitro, indicating their potential as serotonin receptor agonists. This property has implications for understanding the biochemical pathways in the brain and can contribute to developing treatments for various neurological conditions (Fuller et al., 1981).

Therapeutic Applications

  • Antibacterial Activity

    Terazosin hydrochloride, another derivative, has been studied for its antibacterial properties. Research indicates its potential effectiveness against a range of bacteria, showcasing the versatility of piperazine derivatives in medical applications (Kumar, Kumar, & Mazumdar, 2021).

  • Selective Serotonin Reuptake Inhibitors (SSRIs)

    Certain piperazine derivatives have been synthesized to act as SSRIs, potentially with improved adverse reaction profiles compared to existing SSRIs. This research is significant for advancing treatments for depression and other mental health disorders (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Research on Specific Health Conditions

  • Cancer Research: Piperazine compounds like 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) have been explored for their potential in inducing apoptosis in cancer cells, particularly in Human Burkitt’s lymphoma cells. Such research highlights the role of piperazine derivatives in oncology (Wang et al., 2009).

properties

IUPAC Name

piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c7-4-3-5-1-2-6-4;/h5H,1-3H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQSZZGLAJRHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24123-06-6
Record name Piperazin-2-one hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24123-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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